Product packaging for 3,3-Diphenyl-1,2,4-oxadiazolidin-5-one(Cat. No.:)

3,3-Diphenyl-1,2,4-oxadiazolidin-5-one

Cat. No.: B375291
M. Wt: 240.26g/mol
InChI Key: ATUWLQHFVVHLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Diphenyl-1,2,4-oxadiazolidin-5-one is a synthetic organic compound belonging to the 1,2,4-oxadiazolidinone class of heterocycles, which are characterized by a five-membered ring containing oxygen and nitrogen atoms . This scaffold is of significant interest in medicinal chemistry and pharmaceutical research. Although specific studies on this exact analog are limited, closely related 5,5-diphenyl-1,2,4-oxadiazolidine-3-one derivatives have demonstrated notable pharmacological profiles. Specifically, such compounds have been documented for their excellent anticonvulsant activity, showing strong protective action in electroshock models in preclinical research, suggesting potential as a scaffold for developing antiepileptic agents . The 1,2,4-oxadiazole and oxadiazolidinone core is recognized as a bioisostere for ester and amide functional groups, which can fine-tune the properties of drug candidates by improving metabolic stability and hydrogen bonding capacity . From a synthetic chemistry perspective, the 1,2,4-oxadiazolidin-5-one ring can be sensitive to strongly acidic or basic conditions, which may lead to ring cleavage, a factor researchers must consider when designing reaction schemes . This product is intended for use by qualified researchers as a building block in medicinal chemistry, for the exploration of new pharmacological tools, or as a standard in analytical studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O2 B375291 3,3-Diphenyl-1,2,4-oxadiazolidin-5-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26g/mol

IUPAC Name

3,3-diphenyl-1,2,4-oxadiazolidin-5-one

InChI

InChI=1S/C14H12N2O2/c17-13-15-14(16-18-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,16H,(H,15,17)

InChI Key

ATUWLQHFVVHLJK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(NC(=O)ON2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2(NC(=O)ON2)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 3,3 Diphenyl 1,2,4 Oxadiazolidin 5 One and Its Analogues

1,3-Dipolar Cycloaddition Routes to 1,2,4-Oxadiazolidin-5-ones

1,3-Dipolar cycloadditions represent a highly efficient and atom-economical method for synthesizing five-membered heterocyclic rings. rsc.org This class of reactions involves the combination of a 1,3-dipole with a dipolarophile. rsc.org In the context of synthesizing 1,2,4-oxadiazolidin-5-ones, nitrones serve as the 1,3-dipole, while isocyanates or isocyanides function as the dipolarophile.

Nitrone-Isocyanate [3+2] Annulation Strategies

The reaction between a nitrone and an isocyanate can proceed via two different reactive channels, with the isocyanate's C=N or C=O bond acting as the dipolarophile. acs.org This leads to the potential formation of two different regioisomeric products: 1,2,4-oxadiazolidin-5-ones and 1,4,2-dioxazolidines. acs.org However, experimental and computational studies have shown that the formation of 1,2,4-oxadiazolidin-5-ones is generally favored both kinetically and thermodynamically. acs.org

The mechanism of the cycloaddition reaction between nitrones and isocyanates has been a subject of detailed computational study. The nature of the solvent has been found to play a crucial role in determining the reaction pathway. acs.org

In the gas phase or in apolar solvents like hexane (B92381) and toluene (B28343), the reaction is believed to proceed through a concerted mechanism . acs.org This involves a single transition state where the new carbon-oxygen and nitrogen-nitrogen bonds are formed simultaneously.

Conversely, in polar solvents such as dichloromethane (B109758), chloroform, and acetonitrile, a stepwise mechanism is favored. acs.org This pathway begins with the nucleophilic attack of the nitrone oxygen on the central carbon atom of the isocyanate. This initial step is facilitated by the stabilization of the resulting charged intermediate by the polar solvent. The second step, which is the rate-limiting step, involves the ring-closure to form the final 1,2,4-oxadiazolidin-5-one product. acs.org This stepwise process is characterized by an eclipsed approach of the two reactants, driven by an attractive electrostatic interaction between the nitrone nitrogen and the heteroatoms of the isocyanate. acs.org

The electronic nature of the substituents on the nitrone has a significant impact on the reactivity and outcome of the [3+2] cycloaddition with isocyanates. Specifically, the substituents on the C-phenyl ring of C-aryl-N-phenylnitrones influence the reaction conditions and yields.

Studies have shown that nitrones bearing electron-donating substituents on the C-phenyl ring react smoothly with phenyl isocyanate, affording the corresponding 1,2,4-oxadiazolidin-5-ones in high yields and with shorter reaction times. In contrast, nitrones with electron-withdrawing substituents on the same ring require more forcing conditions, such as prolonged heating, and typically result in moderate yields of the desired product. This suggests that increased electron density on the nitrone enhances its reactivity as a 1,3-dipole in this cycloaddition.

The regioselectivity of nitrone cycloadditions is generally governed by Frontier Molecular Orbital (FMO) theory. wikipedia.org While specific and extensive studies on the stereoselectivity of the nitrone-isocyanate reaction are not widely available, general principles from related nitrone-olefin cycloadditions can be considered. In those reactions, the stereochemistry of the resulting isoxazolidine (B1194047) is often controlled by the approach of the dipolarophile from the less sterically hindered face of the nitrone. For C-substituted nitrones, however, diastereoselectivity can often be low. wikipedia.org

Influence of Nitrone Substituent on Reaction Outcome with Phenyl Isocyanate

Nitrone Substituent (on C-phenyl ring)Reaction ConditionsYieldReference
UnsubstitutedShort reaction timeHigh
Electron-donatingShort reaction timeHigh
Electron-withdrawingProlonged heatingModerate

The reactivity of the isocyanate component is also a critical factor in the [3+2] cycloaddition with nitrones. While detailed studies focusing specifically on the impact of various isocyanate substituents are limited in the available literature, general principles of isocyanate chemistry suggest that their electrophilicity plays a key role.

Electron-withdrawing groups on the isocyanate would be expected to increase the electrophilicity of the central carbon atom, potentially accelerating the initial nucleophilic attack by the nitrone in a stepwise mechanism. Conversely, electron-donating groups might decrease reactivity. The steric bulk of the substituents on the isocyanate can also influence the reaction rate and the stereochemical outcome of the cycloaddition. For instance, in related reactions, steric hindrance can dictate the facial selectivity of the approach of the reactants. pte.hu

Nitrone-Isocyanide [3+2] Annulation Strategies

An alternative and powerful route to 1,2,4-oxadiazolidin-5-ones involves the [3+2] annulation of nitrones with isocyanides. This method has been developed to provide a diverse range of 2,3,4-trisubstituted 1,2,4-oxadiazolidin-5-one derivatives.

A notable advancement in this area is the development of a silver-assisted [3+2] annulation of nitrones with isocyanides. This protocol utilizes silver oxide (Ag₂O) as a catalyst and molecular oxygen (O₂) as the terminal oxidant to produce 2,3,4-trisubstituted 1,2,4-oxadiazolidin-5-ones in good to excellent yields and as single diastereomers.

The proposed mechanism for this transformation involves several key steps:

Coordination of the isocyanide to the silver catalyst.

Nucleophilic attack of the nitrone onto the silver-isocyanide complex.

Intramolecular cyclization to form a five-membered ring intermediate.

Protodeargentation followed by oxidation to yield the final product and regenerate the catalyst.

This methodology has demonstrated a broad substrate scope, tolerating a variety of functional groups on both the nitrone and the isocyanide components. This includes electron-donating and electron-withdrawing groups on the aromatic rings of the reactants.

Examples of Silver-Catalyzed [3+2] Annulation of Nitrones and Isocyanides

NitroneIsocyanideProductYield
N-Benzylideneaniline oxide1-Bromo-4-isocyanobenzene4-(4-Bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one95%
4-Methyl-N-(4-methylbenzylidene)aniline oxide1-Bromo-4-isocyanobenzene4-(4-Bromophenyl)-2-phenyl-3-(p-tolyl)-1,2,4-oxadiazolidin-5-one92%
4-Chloro-N-(4-chlorobenzylidene)aniline oxide1-Bromo-4-isocyanobenzene4-(4-Bromophenyl)-3-(4-chlorophenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one87%

Oxaziridine-Nitrile Cycloaddition Approaches to Oxadiazoles (B1248032)

A novel approach for the synthesis of the 1,2,4-oxadiazole (B8745197) core involves the [3+2] cycloaddition of oxaziridines with nitriles. This method provides access to 2,3-dihydro-1,2,4-oxadiazoles, which are structural isomers of the more studied 4,5-dihydro derivatives. The reaction typically proceeds by refluxing the reactants in a solvent like toluene. A key feature of this reaction is the cleavage of the C-O bond in the oxaziridine (B8769555) ring. The formation of a new stereogenic center at the C-3 position suggests that employing chiral oxaziridines could render the reaction asymmetric, offering a pathway to enantiomerically enriched products.

Alternative Synthetic Routes to the 1,2,4-Oxadiazolidin-5-one Scaffold

Beyond catalytic annulations and cycloadditions, several other synthetic strategies have been developed to construct the 1,2,4-oxadiazolidin-5-one ring system. These include rearrangements of existing heterocyclic structures and the cyclization of acyclic precursors.

Rearrangement Reactions Leading to the Core Structure

The 1,2,4-oxadiazole ring is characterized by a relatively weak O-N bond and low aromaticity, making it susceptible to rearrangement into more stable heterocyclic systems. acs.org This reactivity can be harnessed for synthetic purposes.

Boulton-Katritzky Rearrangement (BKR): This is a well-studied thermal rearrangement involving an internal nucleophilic substitution. A nucleophilic atom within a three-atom side chain on the oxadiazole ring attacks the electrophilic N(2) atom, leading to the cleavage of the O-N bond and formation of a new heterocycle.

ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure): This mechanism is particularly relevant for the transformation of 1,2,4-oxadiazoles. It involves the initial attack of a nucleophile at an electrophilic carbon of the ring (often C(5)), followed by the opening of the oxadiazole ring. Subsequent ring closure then yields a new heterocyclic structure. This has been used to convert 1,2,4-oxadiazoles into other systems like 1,2,4-triazoles.

Ring-Closing Reactions of Precursors

The construction of the 1,2,4-oxadiazolidin-5-one ring is frequently achieved by the cyclization of carefully designed acyclic or partially cyclic precursors.

One of the most classical and widely applied methods is the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivative, such as an acyl chloride. nih.govfrontiersin.org This [4+1] approach involves the formation of an O-acylamidoxime intermediate, which then undergoes cyclization-dehydration to form the 1,2,4-oxadiazole ring. nih.gov

Another pertinent ring-closing strategy involves the condensation of amidoximes with alkyl 2-halocarboxylates. This method has been optimized for the synthesis of 1,2,4-oxadiazin-5(6H)-ones, which are six-membered ring analogues. mdpi.com The reaction is typically performed in a polar aprotic solvent like DMSO with a strong base such as sodium tert-butoxide. mdpi.com Similarly, the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide in the presence of hydrochloric acid has been used to form a fused dihydropyridazinedione ring system, demonstrating how dicarbonyl precursors can be cyclized to form new heterocyclic structures.

Optimization of Reaction Conditions for Enhanced Synthesis of 3,3-Diphenyl-1,2,4-oxadiazolidin-5-one

The efficiency of synthetic routes to 1,2,4-oxadiazolidin-5-ones and their analogues is highly dependent on the reaction conditions. Optimization of parameters such as the base, solvent, temperature, and reaction time is crucial for maximizing yield and purity.

For the synthesis of related 1,2,4-oxadiazin-5(6H)-one derivatives via the condensation of amidoximes and 2-halocarboxylic acid esters, a systematic optimization was performed. mdpi.com The study found that using sodium tert-butoxide as the base in DMSO at room temperature provided the best results.

Table 1: Optimization of Condensation Reaction for 1,2,4-Oxadiazin-5(6H)-one Analogues mdpi.com
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Et3NMeCN8018<5
2K2CO3DMF8018<5
3NaHTHFRT1825
4t-BuONaTHFRT1830
5t-BuONaDMSORT1862

In other one-pot syntheses of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters, a superbase medium of NaOH/DMSO at room temperature has been effectively used. nih.gov While this method is versatile, reaction times can be long (4-24 hours) with variable yields. nih.gov The choice of activating agent for the carboxylic acid is also a key parameter. Agents like carbonyldiimidazole (CDI) have been shown to be effective. nih.gov

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly influence the rate and outcome of the 1,3-dipolar cycloaddition reaction for the synthesis of 1,2,4-oxadiazolidin-5-ones and related heterocyclic systems. While many 1,3-dipolar cycloadditions are known to be relatively insensitive to solvent polarity, subtle effects can be observed, and in some cases, the choice of solvent is critical for reaction success.

In the synthesis of related isoxazolidine derivatives via nitrone cycloadditions, a range of solvents has been explored. Studies have shown that for certain 1,3-dipolar cycloadditions, aprotic solvents such as Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (MeCN) can lead to excellent yields. In contrast, solvents like toluene and ethyl acetate (B1210297) may result in lower yields, and protic solvents such as water, methanol, and ethanol (B145695) have been found to be unsuitable for some transformations.

For the synthesis of isoxazolines and isoxazolidines in ionic liquids, it has been demonstrated that these green solvents can sometimes offer accelerated reaction rates compared to conventional organic solvents like toluene and acetonitrile. mdpi.com Furthermore, solvent-free, or neat, conditions have been successfully employed for the 1,3-dipolar cycloaddition of nitrones, leading to reduced reaction times and increased yields upon heating. mdpi.com This suggests that for the synthesis of this compound and its analogues, a systematic screening of both conventional aprotic solvents and greener alternatives could be beneficial.

A theoretical study on the solvent effects in 1,3-dipolar cycloaddition reactions of nitrones indicated that the reaction rate can be influenced by solvent polarity and Lewis acidity. For instance, one type of nitrone reacted faster in nonpolar solvents like toluene, whereas another was more reactive in polar solvents such as nitromethane. This highlights that the optimal solvent can be highly dependent on the specific substrates involved.

Table 1: Effect of Different Solvents on the Cyclodehydration for 1,2,4-Oxadiazole Synthesis
SolventYield (%)
DMFExcellent
THFExcellent
DCMExcellent
MeCNExcellent
AcetoneExcellent
TolueneTrace
Ethyl Acetate30
WaterTrace
Methanol0
Ethanol19

Temperature and Pressure Optimization Studies

Temperature is a critical parameter in the synthesis of 1,2,4-oxadiazolidin-5-ones. In the cycloaddition of acyclic nitrones with phenyl isocyanate, the reaction temperature has a pronounced effect, particularly depending on the electronic nature of the substituents on the nitrone.

For nitrones bearing electron-donating groups on the C-phenyl ring, the reaction proceeds smoothly at ambient temperatures over a short duration, leading to high yields of the corresponding 1,2,4-oxadiazolidinone. In contrast, when the C-phenyl ring of the nitrone contains electron-withdrawing substituents, the reaction requires prolonged heating to achieve moderate yields. This suggests that for the synthesis of this compound, where the electronic effects of the two phenyl groups at the 3-position would influence the reactivity of the precursor nitrone, careful temperature control would be necessary to optimize the reaction rate and yield.

In related syntheses of 1,3,4-oxadiazoles, reaction temperatures can vary significantly. For instance, the cyclization of substituted benzohydrazides with phosphorus oxychloride is often conducted at 100°C. nih.gov In other cases, reactions are performed at room temperature, while some protocols may require heating to temperatures as high as 195°C in solvents like ethylene (B1197577) glycol. The use of microwave irradiation has also been reported to facilitate the synthesis of related heterocyclic compounds, often leading to shorter reaction times. wikipedia.org

High-pressure conditions (around 10 kbar) have been utilized for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acids or their esters, proceeding without the need for additional reagents or catalysts. While this is a different isomer, it demonstrates that pressure can be a valuable tool in overcoming activation barriers in oxadiazole synthesis.

Table 2: Influence of Temperature on the Synthesis of 1,2,4-Oxadiazolidin-5-ones from Nitrones and Phenyl Isocyanate
Substituent on C-Phenyl of NitroneReaction ConditionsYield
Electron-donatingShort time, ambient temperatureHigh
Electron-withdrawingProlonged heatingModerate

Catalyst Design and Screening for Improved Yields and Purity

While the 1,3-dipolar cycloaddition for the synthesis of 1,2,4-oxadiazolidin-5-ones can proceed thermally, the use of catalysts can offer significant advantages in terms of reaction rate, yield, and selectivity. The design and screening of catalysts are therefore crucial for developing efficient synthetic methodologies.

In the broader context of 1,2,4-oxadiazole synthesis, various catalytic systems have been employed. For the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles, a combination of p-Toluenesulfonic acid (PTSA) and Zinc chloride (ZnCl₂) has been shown to be an efficient and mild catalyst system. wikipedia.org

For the synthesis of related heterocyclic systems, base catalysis is also common. Tetraalkylammonium hydroxides, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH), have been used effectively. nih.gov Even simple inorganic bases like sodium hydroxide (NaOH) in a superbasic medium with DMSO have been shown to catalyze the cyclodehydration step in the formation of 1,2,4-oxadiazoles.

Metal-based catalysts have also found application in the synthesis of oxadiazole derivatives. For example, iron(III) nitrate (B79036) has been used to mediate the synthesis of 3-acyl-1,2,4-oxadiazoles. wikipedia.org For the synthesis of 1,2,4-oxadiazolidin-5-ones via the cycloaddition of nitrones, Lewis acid catalysis could potentially play a role in activating either the nitrone or the isocyanate partner, thereby lowering the activation energy of the reaction. However, specific studies on catalyst design for the synthesis of this compound are not widely reported, indicating an area ripe for further investigation. The choice of catalyst would likely depend on the specific precursor nitrone and isocyanate used.

Table 3: Catalysts Used in the Synthesis of Related Oxadiazole Derivatives
Catalyst SystemType of Oxadiazole SynthesisReference
PTSA-ZnCl₂3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles wikipedia.org
Tetrabutylammonium hydroxide (TBAH)Cyclization of O-acylamidoximes nih.gov
NaOH/DMSOCyclodehydration for 1,2,4-oxadiazole synthesis
Iron(III) nitrate3-acyl-1,2,4-oxadiazoles from alkynes and nitriles wikipedia.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3,3 Diphenyl 1,2,4 Oxadiazolidin 5 One

Mechanistic Investigations of 1,2,4-Oxadiazolidinone Formation

The synthesis of 3,3-Diphenyl-1,2,4-oxadiazolidin-5-one is typically achieved through a 1,3-dipolar cycloaddition reaction between a nitrone and an isocyanate. The mechanistic pathway of this transformation, specifically whether it proceeds through a concerted or a stepwise mechanism, has been a subject of detailed computational investigation.

Concerted vs. Stepwise Cycloaddition Mechanisms

Computational studies, utilizing density functional theory (DFT), have revealed that the mechanism for the cycloaddition reaction between nitrones and isocyanates to form 1,2,4-oxadiazolidin-5-ones is highly dependent on the solvent environment. osi.lvacs.orgchim.it

In the gas phase and in apolar solvents, the reaction is predicted to proceed through a concerted mechanism . osi.lvacs.orgchim.it This pathway involves a single transition state where the new chemical bonds are formed simultaneously, albeit often asynchronously. researchgate.net However, in the presence of polar solvents, the reaction mechanism shifts to a stepwise pathway . osi.lvacs.orgchim.it

Table 1: Calculated Activation Barriers for Concerted vs. Stepwise Mechanisms in Different Media Data sourced from computational studies.

Reaction PathwaySolventMechanismActivation Energy (kcal/mol)
Channel 1/exo (to 1,2,4-oxadiazolidin-5-one)Gas PhaseConcerted28.2
Channel 1/exo (to 1,2,4-oxadiazolidin-5-one)Dichloromethane (B109758)Stepwise26.9 (TS2)
Channel 2/endo (to 1,4,2-dioxazolidine)DichloromethaneConcerted31.2

Note: The stepwise pathway in dichloromethane has two transition states; the value shown is for the rate-limiting step.

Transition State Analysis in 1,3-Dipolar Cycloadditions

The geometry and energy of the transition states in the 1,3-dipolar cycloaddition leading to this compound are crucial in determining the reaction's feasibility and stereochemical outcome. For the concerted mechanism observed in the gas phase and apolar solvents, the transition structures are highly asynchronous. researchgate.net This means that the formation of the two new sigma bonds does not progress to the same extent at the transition state.

In the stepwise mechanism prevalent in polar solvents, two distinct transition states are involved. The first transition state corresponds to the initial nucleophilic attack of the nitrone oxygen on the isocyanate carbon. This transition structure is stabilized by attractive electrostatic interactions, which are more pronounced in a polar medium. acs.orgchim.it The second, and rate-limiting, transition state is associated with the ring-closing step to form the final 1,2,4-oxadiazolidin-5-one ring. acs.orgchim.it The energy barrier for this second step is higher, in part, because it requires the breaking of the stabilizing electrostatic interaction present in the intermediate. researchgate.net

Unraveling the Reactivity of the 1,2,4-Oxadiazolidin-5-one Ring System

The reactivity of the 1,2,4-oxadiazolidin-5-one ring is characterized by its susceptibility to ring-opening, potential for decarboxylation, and rearrangements under acidic conditions. These reactions are often driven by the inherent strain of the five-membered ring and the presence of multiple heteroatoms.

Ring-Opening Reactions and Pathways

The 1,2,4-oxadiazole (B8745197) ring system, in its aromatic form, is known to undergo ring-opening reactions, often as part of rearrangement processes like the Addition of a Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. researchgate.net While specific studies on the ring-opening of the saturated this compound are limited, the general principles of heterocycle chemistry suggest that this ring system would be susceptible to nucleophilic attack, particularly at the carbonyl carbon (C5) and the carbon bearing the phenyl groups (C3).

Under basic conditions, hydrolysis of the amide-like bond (N4-C5) could initiate ring opening, leading to the formation of a carbamic acid derivative, which may be unstable. Attack at C3 could lead to cleavage of the C3-N2 or C3-O4 bond, although this is likely to be sterically hindered by the two phenyl groups.

Decarboxylative Processes and their Mechanistic Implications

The term decarboxylation, in the classical sense of losing a molecule of carbon dioxide from a carboxylic acid, is not directly applicable to the carbonyl group within the 1,2,4-oxadiazolidin-5-one ring, as it is part of a carbamate-like structure. However, processes that result in the loss of carbon dioxide can be envisaged following an initial ring-opening reaction.

For instance, if the ring undergoes hydrolysis to form a carbamic acid intermediate, this species could then undergo decarboxylation. The stability of N-arylcarbamates and their corresponding carbamic acids is a well-studied area, and their decarboxylation is a known process. acs.orgacs.org The mechanism would likely involve the protonation of the nitrogen atom followed by the elimination of carbon dioxide. Nickel-catalyzed decarboxylation of aryl carbamates has also been reported as a method for the formation of aromatic amines from phenols, highlighting the potential for metal-mediated cleavage of the C-O bond of the carbamate (B1207046) functionality. organic-chemistry.org

Acid-Induced Rearrangements and Transformations

The 1,2,4-oxadiazole ring is known to be susceptible to cleavage under acidic conditions. For example, the acid hydrolysis of 3-aryl-5-trinitromethyl-1,2,4-oxadiazoles leads to the cleavage of the heterocyclic ring. researchgate.net While this example is for an aromatic and differently substituted system, it points to the lability of the 1,2,4-oxadiazole core in the presence of strong acids.

For this compound, acid-catalyzed hydrolysis would likely initiate by protonation of one of the heteroatoms, most likely the N4 nitrogen or the carbonyl oxygen. This would activate the ring towards nucleophilic attack by water, leading to ring opening. The specific rearrangement pathways following ring opening would depend on the reaction conditions and the stability of the resulting intermediates. Given the presence of the diphenyl-substituted carbon, rearrangements involving carbocationic intermediates, such as a Wagner-Meerwein type rearrangement of a phenyl group, could be a possibility under strongly acidic, non-aqueous conditions.

Stability and Decomposition Pathways under Various Conditions

Detailed experimental studies on the stability and decomposition of This compound are not extensively reported in the current body of scientific literature. However, the stability of the 1,2,4-oxadiazole ring is known to be influenced by factors such as substituent effects, temperature, and the presence of acids or bases.

Thermal Stability: Generally, 1,2,4-oxadiazole rings exhibit considerable thermal stability. For instance, studies on related compounds like 3,5-diphenyl-1,2,4-oxadiazole (B189376) have shown stability at temperatures up to 600 °C. It is plausible that This compound would also possess a degree of thermal stability, though the presence of the saturated oxadiazolidinone ring may influence its decomposition temperature compared to the aromatic oxadiazole counterparts. The likely decomposition pathway under thermal stress would involve cleavage of the N-O bond, which is typically the weakest bond in the ring, potentially leading to the formation of radical or ionic intermediates.

Photolytic Stability: Information regarding the photolytic decomposition of This compound is not available. For comparison, photolysis of other heterocyclic systems can lead to ring-opening reactions or rearrangements.

Acidic and Basic Conditions: The stability of the 1,2,4-oxadiazolidin-5-one ring is expected to be compromised under strong acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, hydrolysis is a probable decomposition pathway. The reaction would likely be initiated by protonation of one of the heteroatoms, followed by nucleophilic attack of water. This could lead to ring opening and the formation of N-hydroxy-N'-(diphenylmethyl)urea or its decomposition products. Studies on other 1,2,4-oxadiazoles have shown that acid hydrolysis can cleave the ring to yield amidoximes and carboxylic acids.

Base-Catalyzed Decomposition: In the presence of a strong base, deprotonation at the N-2 or N-4 position could occur, potentially initiating a ring-opening cascade. The specific products would depend on the reaction conditions and the strength of the base used.

A summary of the expected stability under different conditions is presented in the table below.

ConditionExpected StabilityPotential Decomposition Products
Thermal Moderate to HighFragments from N-O bond cleavage
Photolytic Data not availableRing-opened or rearranged products
Acidic LowRing-opened products (e.g., amidoxime (B1450833) and carbonyl compounds)
Basic LowRing-opened products

Chemoselectivity and Regioselectivity in Reactions Involving the Oxadiazolidinone Core

Detailed research on the chemoselectivity and regioselectivity of reactions involving This compound is currently lacking in the scientific literature. The following sections are based on general principles of heterocyclic chemistry and reactivity patterns observed in related structures.

The This compound ring possesses several potential sites for functionalization, including the nitrogen atoms at positions 2 and 4, and the carbonyl group at position 5.

N-Functionalization: The nitrogen atoms at the N-2 and N-4 positions are potential nucleophiles and could undergo reactions such as alkylation or acylation. The regioselectivity of these reactions would be influenced by steric and electronic factors.

N-Alkylation: Selective alkylation at either N-2 or N-4 would depend on the reaction conditions (base, solvent, alkylating agent). Steric hindrance from the two phenyl groups at C-3 might favor functionalization at the N-4 position.

N-Acylation: Similar to alkylation, acylation could occur at either nitrogen atom. The use of different acylating agents and reaction conditions could potentially allow for selective functionalization.

Functionalization at the Carbonyl Group: The carbonyl group at C-5 can undergo typical carbonyl reactions. For example, reduction with a suitable reducing agent could yield the corresponding 1,2,4-oxadiazolidine.

The table below outlines the potential sites for selective functionalization.

SiteType of ReactionPotential ReagentsExpected Product
N-2 Alkylation/AcylationAlkyl halides, Acyl chloridesN-2 substituted derivative
N-4 Alkylation/AcylationAlkyl halides, Acyl chloridesN-4 substituted derivative
C-5 ReductionHydride reducing agents1,2,4-oxadiazolidine

There is no specific information available in the literature regarding diastereoselective or enantioselective transformations of This compound .

In a broader context, achieving stereoselectivity in reactions involving such heterocyclic cores often requires the use of chiral auxiliaries, catalysts, or substrates. For This compound , which is achiral, any stereoselective transformation would necessitate the introduction of a chiral element.

For instance, if a chiral center were present in a substituent attached to the ring, it could direct the stereochemical outcome of subsequent reactions on the ring (diastereoselective synthesis). Alternatively, the use of a chiral catalyst could enable enantioselective functionalization of the prochiral ring.

Without experimental data, any discussion on potential diastereoselective and enantioselective transformations remains speculative. Future research in this area would be necessary to explore these possibilities.

Advanced Structural Characterization and Spectroscopic Analysis of 3,3 Diphenyl 1,2,4 Oxadiazolidin 5 One

Single-Crystal X-ray Diffraction Studies for Absolute Configuration and Conformational Analysis

Analysis of Torsion Angles and Bond Lengths in the Oxadiazolidinone Ring

A detailed X-ray diffraction study would elucidate the precise geometry of the five-membered 1,2,4-oxadiazolidin-5-one ring. In related saturated heterocyclic systems, the ring often adopts a non-planar conformation, such as an envelope or twisted form, to minimize steric strain. For instance, studies on fused 4,5-dihydro-1,2,4-oxadiazole systems have revealed conformations like a twisted envelope. researchgate.net Analysis of the N(4)–C(5) bond length would be expected to be longer than in unsaturated 1,2,4-oxadiazole (B8745197) rings, reflecting its single-bond character in the saturated core. researchgate.net The bond lengths and angles involving the spirocyclic C3 carbon, bonded to two phenyl groups, would be of particular interest to assess steric hindrance and its effect on the heterocycle's conformation.

Table 1: Hypothetical Key Torsion Angles for Conformational Analysis of the 1,2,4-Oxadiazolidinone Ring

Torsion AngleAtoms InvolvedExpected Significance
O1-N2-C3-N4Defines the primary pucker of the ring
N2-C3-N4-C5Describes the twist around the C3-N4 bond
C3-N4-C5-O1Characterizes the planarity near the carbonyl group
N4-C5-O1-N2Indicates the conformation around the O1-N2 bond
C5-O1-N2-C3Completes the description of the ring's conformation

This table is illustrative and awaits experimental data for validation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Probes for Structural Dynamics

NMR spectroscopy is an indispensable tool for confirming the chemical structure and probing the dynamic behavior of molecules in solution. For 3,3-Diphenyl-1,2,4-oxadiazolidin-5-one, a full suite of NMR experiments would be required for unambiguous characterization.

Elucidation of Complex Spin Systems and Stereochemical Assignment

¹H and ¹³C NMR spectra would provide foundational information. The two phenyl groups are chemically equivalent due to free rotation around the C-C bonds, which would simplify the aromatic region of the spectra. The key signals would be the quaternary carbon C3 and the carbonyl carbon C5 in the ¹³C NMR spectrum. In a series of bis-aryl 1,2,4-oxadiazoles, it has been noted that the C5 carbon is typically more deshielded (appears at a lower field) than the C3 carbon. researchgate.net Two-dimensional NMR techniques, such as HSQC and HMBC, would be essential to assign all proton and carbon signals definitively by correlating them through one-bond and multi-bond couplings, respectively.

Table 2: Anticipated ¹³C NMR Chemical Shift Ranges

Carbon AtomEnvironmentExpected Chemical Shift (ppm)
C3Quaternary, bonded to O1, N2, and two phenyl groups90 - 110
C5Carbonyl165 - 180
Phenyl C (ipso)Bonded to C3135 - 145
Phenyl C (ortho, meta, para)Aromatic125 - 130

This table presents estimated values based on related structures; experimental verification is required.

Dynamic NMR Spectroscopy for Conformational Exchange Processes

Molecules are not static, and various parts can undergo conformational changes. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, is used to study these processes. For this compound, DNMR could potentially be used to investigate the energetics of phenyl group rotation or subtle conformational fluctuations of the oxadiazolidinone ring. If a process is slow enough on the NMR timescale at low temperatures, distinct signals for non-equivalent atoms might be observed, which then coalesce into a single averaged signal as the temperature is raised. This would allow for the calculation of the energy barrier for the exchange process.

Solid-State NMR for Non-Crystalline Forms

In cases where suitable single crystals for X-ray diffraction cannot be obtained, solid-state NMR (ssNMR) serves as a powerful alternative for structural analysis of microcrystalline or amorphous powders. Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments would provide high-resolution ¹³C spectra in the solid state. The chemical shifts observed in ssNMR are highly sensitive to the local electronic environment and can provide insights into polymorphism (the existence of multiple crystal forms) and the presence of non-equivalent molecules within the crystal's asymmetric unit. To date, no solid-state NMR studies have been reported for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups and probing the conformational states of molecules. The analysis of the vibrational spectra of this compound would provide critical insights into its molecular structure.

For related oxadiazole compounds, FT-IR and Raman spectroscopy, often coupled with quantum chemical calculations like Density Functional Theory (DFT), have been employed to assign fundamental vibrational modes. nih.govnih.gov These studies allow for the precise identification of characteristic stretching and bending vibrations.

In the case of this compound, one would expect to observe characteristic absorption bands corresponding to its key structural features. The carbonyl (C=O) group of the oxadiazolidinone ring would typically exhibit a strong, sharp absorption band in the FT-IR spectrum, generally in the region of 1700-1800 cm⁻¹. The precise wavenumber would be influenced by ring strain and the electronic environment. The C-N and C-O single bonds within the heterocyclic ring would produce stretching vibrations in the fingerprint region (below 1500 cm⁻¹). The two phenyl rings would give rise to a series of characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would complement the FT-IR data. Non-polar bonds, such as the C-C bonds of the phenyl rings, often produce strong Raman signals, whereas the polar carbonyl group would be weaker. Analysis of both FT-IR and Raman spectra would provide a more complete picture of the vibrational framework of the molecule.

Hypothetical Vibrational Frequency Data for this compound

Functional Group Expected Vibrational Mode Anticipated Wavenumber Range (cm⁻¹)
Phenyl C-HAromatic C-H Stretch3100-3000
Carbonyl C=OCarbonyl Stretch1800-1750
Phenyl C=CAromatic Ring Stretch1600-1450
Oxadiazolidine RingC-N Stretch1350-1250
Oxadiazolidine RingC-O Stretch1250-1050
Phenyl C-HOut-of-plane Bend900-675

Note: This table is predictive and based on characteristic group frequencies. No experimentally determined or theoretically calculated data for this compound has been found in the reviewed literature.

Mass Spectrometry Techniques for Isotopic Labeling and Mechanistic Studies (e.g., HRMS for tracking fragments beyond identification)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways, which can provide significant structural information. For this compound (C₁₄H₁₂N₂O₂), HRMS would confirm its molecular weight of 252.0899 g/mol with high accuracy.

Electron ionization (EI) mass spectrometry studies on related 1,2,4-oxadiazole structures have shown that the primary fragmentation often involves the cleavage of the heterocyclic ring. miamioh.edu For this compound, one could postulate several fragmentation pathways under mass spectrometric conditions. These might include the loss of carbon dioxide (CO₂) from the molecular ion, cleavage of the N-O bond, or fragmentation to produce ions corresponding to the diphenylmethyl cation or benzophenone.

Isotopic labeling is a sophisticated technique used to trace the pathways of atoms during fragmentation and to study reaction mechanisms. By strategically replacing atoms such as ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹⁶O with ¹⁸O in the this compound molecule, the origin of each fragment ion in the mass spectrum can be definitively determined. For example, labeling the carbonyl oxygen with ¹⁸O would allow researchers to confirm whether a neutral loss of 44 Da corresponds to CO₂ or another fragment. While isotopic labeling is a powerful general technique in mass spectrometry, no studies applying it to this specific compound have been reported. nih.gov

Hypothetical High-Resolution Mass Spectrometry Fragmentation Data

Fragment Ion (m/z) Plausible Chemical Formula Potential Origin
252.0899[C₁₄H₁₂N₂O₂]⁺Molecular Ion
208.0997[C₁₄H₁₂N₂]⁺Loss of CO₂
180.0626[C₁₃H₈O]⁺Benzophenone radical cation after rearrangement
167.0891[C₁₃H₁₁]⁺Diphenylmethyl cation
105.0340[C₇H₅O]⁺Benzoyl cation
77.0391[C₆H₅]⁺Phenyl cation

Note: This table represents plausible fragmentation pathways based on the structure of this compound. It is not based on published experimental data.

Theoretical and Computational Chemistry Applied to 3,3 Diphenyl 1,2,4 Oxadiazolidin 5 One

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for calculating molecular properties. For a molecule like 3,3-Diphenyl-1,2,4-oxadiazolidin-5-one, DFT would be employed to determine its optimized geometry, electronic properties, and energetic stability. These calculations are foundational for understanding the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. nih.govnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO is the electron acceptor, indicating its electrophilic nature. nih.govmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. For this compound, an FMO analysis would identify the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks. For instance, in studies of other oxadiazole derivatives, the nitrogen atoms of the oxadiazole ring are often identified as potential sites for electrophilic attack.

Electrostatic Potential Surface Mapping

Electrostatic Potential (ESP) surface maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. nih.gov These maps are invaluable for predicting how molecules will interact with each other. The ESP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents areas of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow denote regions that are relatively neutral.

For this compound, an ESP map would highlight the electron-rich areas, likely around the oxygen and nitrogen atoms of the oxadiazolidinone ring, and the electron-deficient regions. This information is critical for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are essential in drug design and materials science.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are computational methods for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and dynamic behavior of a molecule. nih.gov

For a flexible molecule like this compound, which contains rotatable phenyl groups, MD simulations would be used to explore its conformational landscape. This would reveal the most stable conformations and the energy barriers between them. Such simulations are also crucial for understanding how the molecule might interact with a biological target, such as a protein's active site, by showing how its shape can adapt to fit the binding pocket. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational chemistry methods, particularly DFT, can accurately predict various spectroscopic parameters. These predictions are highly valuable for interpreting experimental data and confirming the structure of a synthesized compound. For this compound, the following spectroscopic data could be computationally generated:

Infrared (IR) Spectra: Calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an experimental IR spectrum. This aids in the assignment of functional groups.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical spectrum that can be compared with experimental results to verify the molecular structure.

Ab Initio and Semi-Empirical Calculations for Reaction Pathway Elucidation

Ab initio and semi-empirical quantum chemistry methods are used to study the mechanisms of chemical reactions. Ab initio methods are based on first principles without the use of experimental data, while semi-empirical methods use parameters derived from experimental results to simplify calculations.

These methods can be used to model the reaction pathway for the synthesis of this compound. By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This helps in understanding the reaction mechanism, identifying the rate-determining step, and predicting the feasibility of a reaction. For example, DFT calculations have been used to support the sitoselectivity observed in the cycloaddition reactions that form similar oxadiazolidinone rings. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) is a computational modeling technique that aims to correlate the structural or property descriptors of a set of compounds with a particular property of interest. This can include physical properties like boiling point or solubility, as well as chemical reactivity.

For a class of compounds including this compound, a QSPR model could be developed to predict a specific property based on calculated molecular descriptors. These descriptors can include electronic, steric, and thermodynamic properties. Such models are particularly useful in the early stages of drug discovery and materials science for screening large libraries of virtual compounds and prioritizing them for synthesis and testing.

Chemical Transformations and Derivatization of 3,3 Diphenyl 1,2,4 Oxadiazolidin 5 One

Functionalization of the Phenyl Moieties

The two phenyl groups attached to the C-3 position of the oxadiazolidinone ring are prime targets for modification to alter the molecule's steric and electronic properties. Standard aromatic chemistry techniques can be employed for this purpose.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing a range of functional groups onto the phenyl rings. lumenlearning.commasterorganicchemistry.com The specific position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the substituent already present and the reaction conditions. For the phenyl rings on the 3,3-Diphenyl-1,2,4-oxadiazolidin-5-one core, common EAS reactions can be anticipated.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) as the active electrophile, which can introduce a nitro group onto the phenyl rings. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction typically leads to a mixture of ortho, meta, and para substituted products, with the para-substituted derivative often being the major product due to steric hindrance.

Halogenation: The introduction of halogen atoms (Cl, Br) can be achieved using the respective halogen in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). lumenlearning.com This reaction proceeds by activating the halogen to create a more potent electrophile.

Sulfonation: Fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in H₂SO₄) can be used to introduce a sulfonic acid group (-SO₃H) onto the aromatic rings. masterorganicchemistry.com

Friedel-Crafts Reactions: Alkylation and acylation of the phenyl rings can be performed using alkyl halides or acyl halides with a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com These reactions attach new carbon-based functional groups, expanding the molecular framework.

Reaction Reagents Electrophile Typical Product
NitrationHNO₃, H₂SO₄NO₂⁺Nitrophenyl derivative
BrominationBr₂, FeBr₃Br⁺ (activated)Bromophenyl derivative
SulfonationSO₃, H₂SO₄SO₃Phenylsulfonic acid derivative
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺Acylphenyl derivative

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgresearchgate.net These reactions typically require an aryl halide or triflate as a starting material, which can be prepared via electrophilic halogenation as described above. The active catalyst is usually a palladium(0) species, often used with phosphine (B1218219) ligands. youtube.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an aryl halide. libretexts.orgyoutube.com For instance, a bromo-substituted derivative of this compound could be reacted with a phenylboronic acid in the presence of a palladium catalyst and a base to form a biphenyl (B1667301) derivative. The reactivity of the halide follows the order I > Br > OTf >> Cl. libretexts.org

Heck Coupling: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.

Stille Coupling: This involves the reaction of an organotin compound with an aryl halide.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an aryl halide. researchgate.net

These cross-coupling reactions offer a modular approach to synthesizing a diverse library of derivatives with complex aryl or vinyl appendages. uwindsor.ca

Coupling Reaction Coupling Partners Catalyst System (Typical) Bond Formed
Suzuki-MiyauraAryl Halide + Boronic Acid/EsterPd(PPh₃)₄, Base (e.g., Na₂CO₃)C(aryl)-C(aryl/vinyl)
HeckAryl Halide + AlkenePd(OAc)₂, PPh₃, BaseC(aryl)-C(vinyl)
StilleAryl Halide + OrganostannanePd(PPh₃)₄C(aryl)-C(aryl/vinyl/alkyl)
NegishiAryl Halide + OrganozincPd(PPh₃)₄C(aryl)-C(aryl/vinyl/alkyl)

Modifications at the Carbonyl Group (C-5)

The carbonyl group at the C-5 position is a key functional handle for derivatization. It can undergo reactions typical of lactams or cyclic carbamates.

While specific literature on the C-5 modification of this compound is limited, general reactions of related heterocyclic systems suggest several possibilities. These include reduction of the carbonyl group to a methylene (B1212753) group (CH₂) using strong reducing agents or hydrolysis to open the heterocyclic ring. Nucleophilic addition to the carbonyl carbon is another potential pathway, although this might be followed by ring-opening.

Transformations Involving the Nitrogen Atoms (N-2, N-4)

The 1,2,4-oxadiazolidin-5-one ring contains two distinct secondary amine-like nitrogen atoms (N-2 and N-4) that can be sites for functionalization, such as alkylation or acylation. The relative reactivity of these nitrogens would depend on their nucleophilicity and the steric environment. It is plausible that N-4, being part of an amide-like structure, might behave differently from N-2. Derivatization at these positions could introduce a wide variety of substituents, significantly altering the compound's properties. For example, 4,5-dihydro-1,2,4-oxadiazoles have been shown to act as single nitrogen atom transfer reagents under specific catalytic conditions. nih.gov

Synthesis of Poly(1,2,4-oxadiazolidin-5-one) Derivatives

The synthesis of polymers incorporating the 1,2,4-oxadiazolidin-5-one ring has been reported. A novel class of linear poly(1,2,4-oxadiazolidin-5-one) derivatives was synthesized through the polycycloaddition of bisoxaziridines with 4,4'-methylene diphenyl diisocyanate. nih.gov This reaction represents a significant advancement in polymer chemistry. The resulting polymers were found to be relatively stable at temperatures above 200 °C. nih.gov Model reactions indicated that the rate of this cycloaddition is heavily influenced by the electronic properties of the oxaziridine (B8769555) unit, with electron-donating substituents on the carbon atom of the oxaziridine ring promoting the reaction. nih.gov

Stereoselective Derivatization Strategies

When the substituents on the 1,2,4-oxadiazolidin-5-one core introduce chirality, or if the core itself is modified to become chiral, stereoselective derivatization becomes a critical aspect. mdpi.com Strategies for achieving stereoselectivity can involve the use of chiral auxiliaries, chiral reagents, or asymmetric catalysis.

For instance, research on other heterocyclic systems like 1,2,4-oxadiazoles has demonstrated the use of optically active monoterpenes as starting materials to induce chirality in the final products. nih.gov Stereoselective dihydroxylation of a double bond on a substituent, for example, can be achieved with high stereospecificity using reagents like osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO). nih.gov Similarly, the addition of organometallic reagents to aldehydes, catalyzed by chiral diols derived from the heterocyclic scaffold, can proceed enantioselectively. nih.gov While direct examples for this compound are not prevalent, these principles from related structures provide a roadmap for potential stereoselective syntheses. nih.govnih.gov

Applications of 3,3 Diphenyl 1,2,4 Oxadiazolidin 5 One As a Chemical Scaffold or Intermediate in Materials Science and Organic Synthesis

Utilization as a Building Block for Complex Organic Synthesis

The inherent strain and multiple reactive sites within the 3,3-Diphenyl-1,2,4-oxadiazolidin-5-one ring system make it a potentially valuable building block for the synthesis of more complex organic molecules. The presence of a carbonyl group, an N-N bond, and a C-O bond within the five-membered ring offers a variety of synthetic handles for transformations.

Research in the broader field of heterocyclic chemistry has demonstrated that related oxadiazole structures can undergo a range of reactions, including ring-opening, rearrangement, and cycloaddition. researchgate.netnih.gov While specific, documented examples of large-scale complex organic synthesis originating from this compound are not widely reported in peer-reviewed literature, its structural features suggest several plausible synthetic pathways. For instance, selective cleavage of the N-O bond could lead to the formation of urea (B33335) derivatives, while targeting the ester-like linkage could yield novel amidoxime (B1450833) derivatives. The diphenyl substitution at the 3-position provides steric bulk and influences the electronic properties of the ring, which can be exploited to control the regioselectivity of subsequent reactions.

Role in the Development of Advanced Polymeric Materials

The incorporation of heterocyclic moieties into polymer backbones is a well-established strategy for modifying the physical and chemical properties of materials. While direct studies on the integration of this compound into polymers are limited, the characteristics of related compounds provide a basis for its potential applications.

Incorporation into Polyurethane Systems for Performance Modification

Polyurethanes are a versatile class of polymers whose properties are highly dependent on the nature of their constituent diols, diisocyanates, and chain extenders. The introduction of rigid heterocyclic structures can enhance the thermal stability, mechanical strength, and chemical resistance of polyurethanes. Although not specifically documented for this compound, the principle has been demonstrated with other heterocyclic compounds. The rigid diphenyl groups of the oxadiazolidinone ring could impart significant stiffness to polymer segments, potentially increasing the glass transition temperature and hardness of the resulting polyurethane.

Applications as Moisture Scavengers in Polymeric Compositions

Moisture can be detrimental to the performance and curing of many polymeric systems, particularly polyurethanes. Moisture scavengers are additives that react with and consume residual water. Certain heterocyclic compounds, such as oxazolidines, are known to be effective moisture scavengers. google.comadvancionsciences.com The strained ring and reactive functional groups of this compound suggest a potential for reactivity with water, which could lead to its application as a moisture scavenger. The hydrolysis of the oxadiazolidinone ring would irreversibly consume water molecules, preventing them from interfering with isocyanate-polyol reactions.

Exploration as a Synthetic Precursor for Other Heterocyclic Systems

The transformation of one heterocyclic system into another is a powerful tool in synthetic organic chemistry, allowing for the generation of diverse molecular scaffolds from a common starting material. The 1,2,4-oxadiazolidin-5-one ring is a potential precursor to a variety of other heterocyclic structures through rearrangement or ring-opening/recyclization pathways.

For example, thermal or photochemical treatment could induce cleavage of the N-O bond, followed by rearrangement to form new ring systems. While specific studies on this compound are scarce, research on related oxadiazoles (B1248032) has shown their conversion to other heterocycles such as triazoles or pyrimidines under various reaction conditions. nih.govyoutube.com Such transformations would significantly expand the synthetic utility of this compound.

Design of Novel Scaffolds for Chemical Probe Development

Chemical probes are essential tools for studying biological systems. The development of novel molecular scaffolds is crucial for creating probes with high potency and selectivity. The 1,2,4-oxadiazole (B8745197) nucleus is a recognized "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its ability to act as a bioisostere for ester and amide groups. nih.gov

While this compound itself is not aromatic, its unique three-dimensional shape and the presence of the diphenyl motif could serve as a starting point for the design of new chemical probes. Modification of the phenyl rings or the nitrogen atoms of the heterocyclic core could lead to a library of compounds for screening against various biological targets. The development of diphenyl-1,2,4-oxadiazole analogues as allosteric modulators for receptors highlights the potential of this general scaffold in probe development. nih.gov

Q & A

Q. What are the established synthetic methodologies for 3,3-Diphenyl-1,2,4-oxadiazolidin-5-one, and how do reaction conditions influence yield and selectivity?

  • Methodological Answer : The compound is synthesized via [3 + 2] cycloaddition or annulation reactions. For example:
  • Silver oxide-catalyzed annulation : Nitrones react with isocyanides in the presence of Ag₂O and O₂ as an oxidant, yielding 2,3,4-trisubstituted oxadiazolidinones with >80% yield and high diastereoselectivity .
  • Aza-oxyallyl cation intermediates : In situ-generated intermediates react with carbonyl compounds, producing 4-oxazolidinones with moderate to good yields (60–85%) .
  • Polymer synthesis : Bisoxaziridines and diisocyanates undergo polycycloaddition, forming thermally stable (>200°C) poly(oxadiazolidin-5-one)s. Electron-donating substituents on oxaziridine enhance reaction rates .
    Key variables : Catalyst choice (Ag₂O vs. others), solvent polarity, temperature (room temp. to 80°C), and electronic effects of substituents.

Q. How is the structural identity of this compound confirmed in academic studies?

  • Methodological Answer :
  • X-ray crystallography : Definitive proof of stereochemistry and bond angles (e.g., natural derivatives like albatredines A/B from mushrooms were validated via X-ray and NMR comparisons) .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Assign phenyl group resonances (δ 7.2–7.6 ppm for aromatic protons) and carbonyl signals (δ 170–175 ppm).
  • IR spectroscopy : Confirm C=O (1650–1750 cm⁻¹) and N–O (950–1250 cm⁻¹) stretches .
  • Chromatography : HPLC or GC-MS to assess purity and rule out byproducts (e.g., imidazolidinone byproducts from competing pathways) .

Advanced Research Questions

Q. What mechanistic insights explain the diastereoselectivity in silver-catalyzed [3 + 2] annulations for synthesizing oxadiazolidin-5-ones?

  • Methodological Answer :
  • Proposed mechanism : Ag₂O activates nitrones by coordinating to the oxygen atom, facilitating nucleophilic attack by isocyanides. The steric bulk of phenyl groups and transition-state geometry dictate diastereoselectivity .
  • Kinetic vs. thermodynamic control : High yields of single diastereomers suggest a kinetically controlled pathway. Computational modeling (DFT) can validate transition-state energies.
  • Contradictions : Some studies report lower selectivity with electron-deficient nitrones; this may arise from competing pathways (e.g., aza-oxyallyl cation formation). Resolution requires kinetic studies under varied conditions .

Q. How can researchers address discrepancies in reported bioactivity data for this compound derivatives?

  • Methodological Answer :
  • Case study : Albatredine A (a natural oxadiazolidin-5-one) showed weak immunosuppressive activity (IC₅₀ 2.99 μM) in T-cell proliferation assays . Contradictions may arise from:
  • Structural variations : Substituents (e.g., acyl groups) significantly alter bioactivity.
  • Assay conditions : Differences in cell lines, concanavalin A concentrations, or endpoint measurements.
  • Resolution strategies :
  • Dose-response curves : Validate activity across multiple concentrations.
  • Comparative SAR studies : Synthesize analogs (e.g., halogenated or alkylated derivatives) to isolate pharmacophores.
  • Theoretical modeling : Use molecular docking to predict receptor interactions (e.g., with NF-κB or calcineurin targets) .

Q. What factors govern the thermal stability of poly(oxadiazolidin-5-one)s, and how can degradation pathways be analyzed?

  • Methodological Answer :
  • Stability determinants :
  • Backbone rigidity : Aromatic phenyl groups enhance thermal resistance (>200°C) .
  • Electron-withdrawing substituents : Reduce susceptibility to hydrolysis or radical degradation.
  • Analytical methods :
  • TGA/DSC : Measure decomposition temperatures and identify exothermic/endothermic events.
  • Mass spectrometry : Detect degradation products (e.g., CO₂ release from carbonyl cleavage).
  • Contradictions : Some studies report lower stability for aliphatic analogs; this highlights the need for substituent-specific stability profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.